Methyl3-(morpholin-2-yl)propanoatehydrochloride

Drug Metabolism CYP450 Induction Hepatotoxicity

Methyl 3-(morpholin-2-yl)propanoate hydrochloride (CAS: 2613382-92-4) is a morpholine derivative featuring a methyl ester and a propanoate linker at the 2-position of the morpholine ring. Its molecular formula is C8H16ClNO3 with a molecular weight of 209.67 g/mol.

Molecular Formula C8H16ClNO3
Molecular Weight 209.67 g/mol
Cat. No. B13504074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3-(morpholin-2-yl)propanoatehydrochloride
Molecular FormulaC8H16ClNO3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1CNCCO1.Cl
InChIInChI=1S/C8H15NO3.ClH/c1-11-8(10)3-2-7-6-9-4-5-12-7;/h7,9H,2-6H2,1H3;1H
InChIKeyJMLMNAZUGZHSFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(morpholin-2-yl)propanoate Hydrochloride: A Versatile Morpholine-Based Intermediate for Advanced Drug Discovery and Chemical Synthesis


Methyl 3-(morpholin-2-yl)propanoate hydrochloride (CAS: 2613382-92-4) is a morpholine derivative featuring a methyl ester and a propanoate linker at the 2-position of the morpholine ring. Its molecular formula is C8H16ClNO3 with a molecular weight of 209.67 g/mol . The hydrochloride salt form enhances aqueous solubility, making it suitable for biological assays and downstream functionalization . The compound serves as a key intermediate in medicinal chemistry due to the morpholine heterocycle's established role in modulating physicochemical properties such as lipophilicity, metabolic stability, and target binding [1].

Why Generic Morpholine Analogs Cannot Replace Methyl 3-(morpholin-2-yl)propanoate Hydrochloride in Advanced Research Applications


Morpholine-based compounds are not interchangeable due to significant differences in their physicochemical properties and biological performance driven by subtle structural variations. The specific positioning of the methyl ester and propanoate linker on the morpholine ring directly influences critical drug-like parameters, including CYP enzyme induction liability, hERG channel activity, and metabolic stability [1]. For instance, research on morpholine carboxyl analogues revealed that while morpholine formic and acetic acid derivatives induce strong CYP3A4 upregulation in a concentration-dependent manner, the propionic acid analogues (closely related to the target compound) avoid this undesirable off-target effect [2]. Thus, substituting the target methyl ester with a free acid, an ethyl ester, or a regioisomeric morpholine derivative can drastically alter the compound's pharmacological and toxicological profile, jeopardizing the validity and reproducibility of research findings [3].

Methyl 3-(morpholin-2-yl)propanoate Hydrochloride: Quantitative Evidence of Differential Performance Against Key Analogs


CYP3A4 Induction Liability: Propionic Acid Moiety Mitigates Off-Target Enzyme Induction Compared to Shorter-Chain Morpholine Carboxylates

In a systematic structure-activity relationship (SAR) study of morpholine carboxyl analogues for anti-HBV capsid inhibitors, researchers found that morpholine formic acid and morpholine acetic acid analogues displayed strong CYP3A4 induction in a concentration-dependent manner. In stark contrast, the morpholine propionic acid analogues (containing the same core structure as the target compound) did not induce CYP3A4 [1]. This demonstrates that the propanoate linker is a critical structural determinant for avoiding this major liability.

Drug Metabolism CYP450 Induction Hepatotoxicity

hERG Channel Liability: Morpholine Carboxyl Analogues Show Reduced Cardiotoxicity Risk Compared to GLS4

The same SAR study established that morpholine carboxyl analogues, including the propionic acid series, exhibited decreased hERG activity compared to the clinical candidate GLS4, which contains a different morpholine substitution pattern [1]. While the study does not provide exact IC50 values for each analogue, the collective trend indicates that the morpholine propionic acid scaffold is inherently less likely to block the hERG potassium channel, a primary predictor of drug-induced QT prolongation.

Cardiotoxicity hERG Inhibition Safety Pharmacology

Physicochemical and Biological Profile Differentiates Methyl Ester from Free Acid Analogs

Methyl 3-(morpholin-2-yl)propanoate hydrochloride is a methyl ester prodrug or intermediate that offers distinct advantages over its free acid counterpart, 3-(morpholin-2-yl)propanoic acid hydrochloride. The methyl ester increases lipophilicity and membrane permeability, potentially enhancing oral absorption and cellular uptake, while the free acid (e.g., CAS: 104422-23-3) is highly polar and may exhibit limited passive diffusion . The hydrochloride salt of the methyl ester further ensures excellent aqueous solubility (unlike the free base), making it suitable for direct use in biological assays and formulations .

Medicinal Chemistry Solubility Prodrug Strategy

Methyl 3-(morpholin-2-yl)propanoate Hydrochloride: Optimal Application Scenarios Based on Differential Evidence


Medicinal Chemistry: Lead Optimization for Reduced CYP3A4 Induction and hERG Liability

Based on evidence that the propionic acid morpholine scaffold mitigates CYP3A4 induction [1] and reduces hERG activity [2], this compound is an ideal starting material for designing drug candidates where minimizing drug-drug interactions and cardiotoxicity is paramount. The methyl ester serves as a versatile handle for further derivatization into amides, hydrazides, or other bioisosteres while retaining the favorable safety profile of the core scaffold [3].

Organic Synthesis: Key Intermediate for Antiviral Agents Targeting HBV Capsid Assembly

The morpholine-2-propionic acid motif is a critical component of advanced clinical candidates like HEC72702, which demonstrated potent anti-HBV activity with no CYP induction and high oral bioavailability [4]. Methyl 3-(morpholin-2-yl)propanoate hydrochloride provides a direct synthetic entry point to this privileged scaffold, allowing for the rapid exploration of novel dihydropyrimidine (HAP) derivatives and other HBV capsid assembly modulators [5].

Biological Assay Development: Formulation of Screening Libraries for GPCR and Kinase Targets

The morpholine heterocycle is a privileged structure in kinase inhibitors and GPCR ligands [6]. The compound's favorable solubility (as the hydrochloride salt) and balanced lipophilicity (due to the methyl ester) make it suitable for inclusion in diverse screening libraries without requiring complex formulation steps . It is particularly useful for fragment-based or focused library synthesis aimed at targets where morpholine is a known pharmacophore, such as PI3K, mTOR, and chemokine receptors [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl3-(morpholin-2-yl)propanoatehydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.